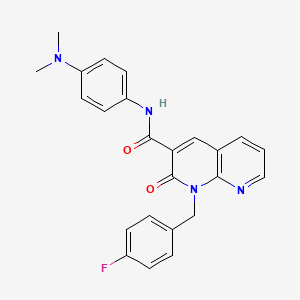

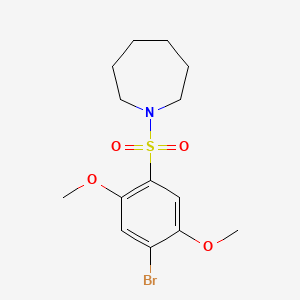

![molecular formula C20H16N4O2S B2599975 4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897459-60-8](/img/structure/B2599975.png)

4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

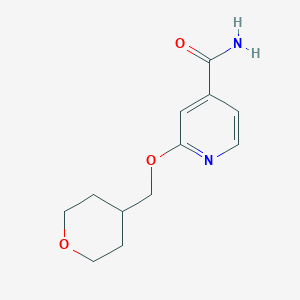

“4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . These types of compounds have been synthesized and shown to exhibit potent biological activity . They are known for their broad spectrum of pharmacological activities, such as antifungal , antibacterial , anti-inflammatory , and antihypertensive properties .

Synthesis Analysis

The synthesis of these types of compounds involves the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating . The starting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones were prepared by refluxing 2.5 equivalent of chloroacetylchloride and 1 equivalent of 6-phenylimidazo[2,1-b]thiazoles in refluxing 1,4-dioxane .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving these types of compounds are characterized by their ability to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Applications De Recherche Scientifique

Cytotoxic Activity

The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound with slightly higher inhibition on VEGFR2 was a potential inhibitor against MDA-MB-231 (IC 50 = 1.4 μM) compared with sorafenib (IC 50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC 50 = 22.6 μM) .

Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma

A new series of imidazo [2,1- b ] [1,3,4]thiadiazole derivatives was efficiently synthesized and screened for their in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells, including SUIT-2, Capan-1 and Panc-1 . Compounds showed relevant in vitro antiproliferative activity on all three pre-clinical models with half maximal inhibitory concentration (IC 50) ranging from 5.11 to 10.8 µM .

Inhibition of Cell Migration

In addition to its antiproliferative activity, the compound significantly inhibited the migration rate of SUIT-2 and Capan-1 cells in the scratch wound-healing assay .

Antifungal Activity

Several derivatives of the compound were found as effective as the standard against Trichophyton rubrum and Microsporum audounii .

Antimicrobial Activity

The compound and its derivatives have shown promising antimicrobial properties .

Antihypertensive Properties

Compounds bearing imidazo [2,1- b ]thiazole scaffolds have been studied for their antihypertensive properties .

Mécanisme D'action

Target of Action

The primary target of the compound 4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .

Mode of Action

4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide interacts with its target, VEGFR2, by inhibiting its activity . This inhibition disrupts the signaling pathway that promotes angiogenesis, thereby preventing the formation of new blood vessels .

Biochemical Pathways

The compound 4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide affects the VEGF signaling pathway . By inhibiting VEGFR2, it disrupts the downstream effects of this pathway, which include endothelial cell proliferation, migration, and survival . This disruption can lead to the inhibition of angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor and potentially inhibiting its growth .

Result of Action

The result of the action of 4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is the inhibition of angiogenesis . This can lead to a decrease in tumor growth and potentially prevent metastasis . The compound has shown potential inhibitory effects against the MDA-MB-231 cell line .

Orientations Futures

The future directions for this compound and similar compounds include further studies to increase the library of imidazo thiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures in the development of new antitumor compounds against various diseases .

Propriétés

IUPAC Name |

4-[[2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c21-19(26)14-6-8-15(9-7-14)22-18(25)10-16-12-27-20-23-17(11-24(16)20)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H2,21,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBZJHBJRUNIRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)

![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)

![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2599915.png)